Pyrimidine, 2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thienyl-2-SEt(4-MePiperazine)Pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a thienyl group and a piperazine moiety. This compound is of significant interest due to its potential pharmacological properties and its role in various chemical reactions. The presence of the thienyl group imparts unique electronic properties, while the piperazine ring is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thienyl-2-SEt(4-MePiperazine)Pyrimidine typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as zinc chloride or calcium chloride to facilitate the cyclization and subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Thienyl-2-SEt(4-MePiperazine)Pyrimidine undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-Thienyl-2-SEt(4-MePiperazine)Pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-Thienyl-2-SEt(4-MePiperazine)Pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators . The piperazine moiety can interact with neurotransmitter receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Shares the thienyl and pyrimidine core but lacks the piperazine moiety.
Pyrazolo[3,4-d]pyrimidine: Contains a pyrazole ring fused to the pyrimidine ring, offering different electronic properties.
Thieno[2,3-d]pyrimidine: Another thienyl-pyrimidine derivative with distinct substitution patterns.
Uniqueness
4-Thienyl-2-SEt(4-MePiperazine)Pyrimidine is unique due to the combination of the thienyl group, pyrimidine ring, and piperazine moiety. This combination imparts unique electronic and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
129224-97-1 |
---|---|
Molecular Formula |
C15H20N4S2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]-4-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C15H20N4S2/c1-18-6-8-19(9-7-18)10-12-21-15-16-5-4-13(17-15)14-3-2-11-20-14/h2-5,11H,6-10,12H2,1H3 |
InChI Key |
FISGCOUHCJXNGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCSC2=NC=CC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.